クロマノール 293B
概要
説明
Synthesis Analysis
- Chromanol 293B is synthesized using specific chemical processes. For instance, Ma et al. (2018) describe a method for synthesizing chiral chromanols, which includes Chromanol 293B, using a RuPHOX-Ru catalyzed asymmetric hydrogenation of chromones (Ma et al., 2018). This method achieves high yields and excellent enantiomeric excess.
- Xiong et al. (2017) developed a copper-catalyzed asymmetric conjugated reduction of chromones to construct chiral chromanones, including structures akin to Chromanol 293B, with high yields and enantioselectivity (Xiong et al., 2017).
Molecular Structure Analysis
- The molecular structure of Chromanol 293B involves a chromanol core, which is a heterocyclic compound. Kamboj and Singh (2021) provide an overview of chroman-4-one compounds, discussing their importance as a scaffold in medicinal chemistry, which is relevant to understanding the structure of Chromanol 293B (Kamboj & Singh, 2021).
Chemical Reactions and Properties
- Chromanol 293B is primarily known for its interactions with potassium channels. Du et al. (2003) demonstrated that Chromanol 293B inhibits transient outward and ultra-rapid delayed rectifier potassium currents in human atrial myocytes (Du et al., 2003).
Physical Properties Analysis
- The physical properties of Chromanol 293B, such as solubility and melting point, are directly linked to its molecular structure. However, specific studies focusing on these aspects are not available in the current literature.
Chemical Properties Analysis
- Lerche et al. (2007) studied the binding interactions of Chromanol 293B in KCNQ1 (Kv7.1) channels, highlighting its electrostatic interactions with a potassium ion in the selectivity filter, which is a critical aspect of its chemical properties (Lerche et al., 2007).
- Yang et al. (2000) explored the stereoselective interactions of the enantiomers of Chromanol 293B with human voltage-gated potassium channels, providing insights into its chemical behavior and specificity (Yang et al., 2000).
科学的研究の応用
カリウムチャネル阻害
クロマノール 293Bは、カリウムチャネルタンパク質(KvLQT1)の強力な阻害剤として知られています。 . これらのチャネルの遮断の影響を研究するために、研究で使用されています。 .
心臓研究
心臓研究の分野では、this compoundは、ヒトおよびモルモットの心室筋細胞における再分極への影響を研究するために使用されてきました。 . 心臓の再分極において重要であると考えられている、遅延整流器K+電流(IKs)の遅い成分を阻害することが判明しています。 .
糖尿病研究
This compoundは、カリウム電圧依存性チャネル(KCNQ1)を調節することにより、膵臓におけるグルコース刺激インスリン分泌(GSIS)を改善することが判明しています。 . これは、糖尿病研究における貴重なツールとなっています。
電気生理学的研究
電気生理学では、this compoundは心筋細胞のパッチクランプ研究で使用されてきました。 . これらの研究は、研究者がこれらの細胞の電気的特性を理解するのに役立ちます。
カルシウムチャネル研究
This compoundは、ヒト上皮細胞株におけるカルシウムおよび環状アデノシン一リン酸(cAMP)活性化カリウムチャネルの阻害に使用されてきました。 . これは、これらのチャネルがさまざまな生理学的プロセスで果たす役割を理解するのに役立ちます。
創薬
This compoundは、IKsを選択的に遮断する能力を持つため、抗不整脈薬の標的となる可能性があります。 . This compoundは、IKsの生理学的役割、およびIKs遮断の抗不整脈の可能性を研究するための興味深いツールです。 .
作用機序
Target of Action
Chromanol 293B is a potent inhibitor of the potassium channel protein KvLQT1 . This protein plays a crucial role in the repolarization of the cardiac action potential, and its inhibition can have significant effects on cardiac function .
Mode of Action
Chromanol 293B selectively blocks the slow delayed rectifier potassium current (IKs) with an IC50 of 1-10 μM . It also weakly inhibits the KATP channel . In human atrial myocytes, Chromanol 293B inhibits repolarization potassium currents .
Biochemical Pathways
The primary biochemical pathway affected by Chromanol 293B is the potassium ion transport pathway. By inhibiting the KvLQT1 protein, Chromanol 293B disrupts the flow of potassium ions, which can affect various cellular processes, including the action potential of cardiac cells .
Result of Action
The inhibition of potassium currents by Chromanol 293B can prolong the action potential duration (APD) in cardiac cells . This can have antiarrhythmic effects, making Chromanol 293B a potential candidate for the treatment of cardiac arrhythmias . Additionally, Chromanol 293B has been found to improve glucose-stimulated insulin secretion (GSIS) in the pancreas by modulating the potassium voltage-gated channel KCNQ1 .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[(3R,4S)-6-cyano-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]-N-methylethanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4S/c1-5-22(19,20)17(4)13-11-8-10(9-16)6-7-12(11)21-15(2,3)14(13)18/h6-8,13-14,18H,5H2,1-4H3/t13-,14+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVSJHHXUORMCGK-UONOGXRCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N(C)C1C(C(OC2=C1C=C(C=C2)C#N)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS(=O)(=O)N(C)[C@@H]1[C@H](C(OC2=C1C=C(C=C2)C#N)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00167526 | |
Record name | 6-Cyano-4-(N-ethylsulfonyl-N-methylamino)-3-hydroxy-2,2-dimethylchromane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00167526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
163163-23-3 | |
Record name | rel-N-[(3R,4S)-6-Cyano-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-yl]-N-methylethanesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=163163-23-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Cyano-4-(N-ethylsulfonyl-N-methylamino)-3-hydroxy-2,2-dimethylchromane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163163233 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Cyano-4-(N-ethylsulfonyl-N-methylamino)-3-hydroxy-2,2-dimethylchromane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00167526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-N-[6-Cyano-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-yl]-N-methyl-ethanesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary molecular target of Chromanol 293B?
A1: Chromanol 293B primarily targets the KCNQ1 (Kv7.1) potassium channel, specifically the isoform responsible for the slow component of the delayed rectifier potassium current (IKs) in cardiac cells [, , , , , , , , , , , ].
Q2: How does Chromanol 293B interact with the KCNQ1 channel?
A2: Chromanol 293B binds to the inner pore vestibule of the KCNQ1 channel, interacting with residues in the selectivity filter (H5) and the S6 transmembrane segment []. This binding involves hydrophobic interactions with specific residues like Ile337 and Phe340 and electrostatic interactions between the compound's oxygen atoms and a potassium ion within the selectivity filter [].
Q3: What are the downstream effects of Chromanol 293B binding to KCNQ1?
A3: Chromanol 293B binding blocks the KCNQ1 channel, inhibiting the flow of potassium ions [, , , , , ]. This blockade prolongs the cardiac action potential duration (APD) [, , , , , , , , , , , , , , , , , , , , ], particularly at faster heart rates, which is a characteristic of Class III antiarrhythmic agents [, ].
Q4: Does the presence of ancillary subunits affect Chromanol 293B's action on KCNQ1?
A4: Yes, the presence of ancillary subunits, like KCNE1 (forming the cardiac IKs channel) and KCNE3, significantly influences the potency of Chromanol 293B []. The compound exhibits a higher affinity for KCNQ1/KCNE3 channels compared to KCNQ1 alone or KCNQ1/KCNE1 channels []. This highlights the importance of considering subunit composition when studying KCNQ1 channel pharmacology.
Q5: Does Chromanol 293B affect other cardiac ion channels?
A5: While Chromanol 293B is considered a relatively selective IKs blocker, studies show it can inhibit the transient outward potassium current (Ito) at higher concentrations [, ]. This effect on Ito, although less potent than its action on IKs, highlights the importance of considering potential off-target effects, especially at higher doses.
Q6: What is the molecular formula and weight of Chromanol 293B?
A6: The molecular formula of Chromanol 293B is C15H18N2O4S, and its molecular weight is 322.38 g/mol [, ].
Q7: How do structural modifications of Chromanol 293B affect its activity?
A7: Studies investigating structural analogs of Chromanol 293B revealed that modifications, particularly in the aromatic substituents, significantly influenced its potency on the IKs channel [, ]. For instance, alkoxy substitutions in the aromatic ring were associated with increased activity compared to the parent compound [, ]. These findings underscore the potential for optimizing the compound's activity through targeted structural modifications.
Q8: Has Chromanol 293B been tested in animal models of cardiac arrhythmias?
A8: Yes, Chromanol 293B has been extensively studied in various animal models of cardiac arrhythmias, including those mimicking long QT syndrome (LQTS) [, , , , , , , ]. These studies provide valuable insights into the compound's electrophysiological effects in vivo and its potential as an antiarrhythmic agent.
Q9: What are the key findings from in vivo studies using Chromanol 293B?
A9: In vivo studies demonstrated that Chromanol 293B can modulate cardiac electrical activity by prolonging the QT interval and APD in a manner dependent on factors like species, pre-existing conditions, and concomitant drug administration [, , , , , , , ]. These findings highlight the complexity of translating in vitro observations to the in vivo setting.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。